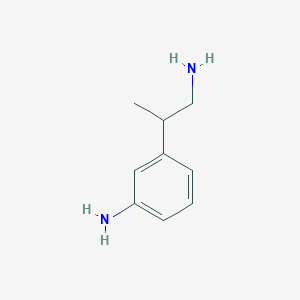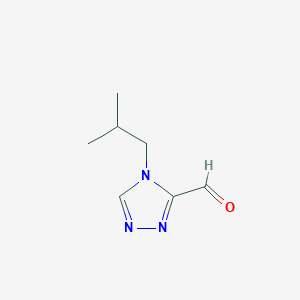
4-(2-Methylpropyl)-4H-1,2,4-triazole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methylpropyl)-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring substituted with a 2-methylpropyl group and an aldehyde functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylpropyl)-4H-1,2,4-triazole-3-carbaldehyde typically involves multistep synthetic routes. One common method includes the cyclization of appropriate precursors such as 3-amino-1,2,4-triazole with aldehydes under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions: 4-(2-Methylpropyl)-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted triazole derivatives.
科学研究应用
4-(2-Methylpropyl)-4H-1,2,4-triazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
作用机制
The mechanism of action of 4-(2-Methylpropyl)-4H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in dipole interactions with biological receptors, influencing various biochemical pathways . The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins and enzymes, modulating their activity.
相似化合物的比较
1,2,4-Triazole: The parent compound with a similar triazole ring structure.
4-(2-Methylpropyl)-1,2,4-triazole: A compound with a similar alkyl substitution but lacking the aldehyde group.
4H-1,2,4-Triazole-3-carbaldehyde: A compound with the aldehyde group but without the 2-methylpropyl substitution.
Uniqueness: 4-(2-Methylpropyl)-4H-1,2,4-triazole-3-carbaldehyde is unique due to the combination of its triazole ring, 2-methylpropyl group, and aldehyde functional group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC 名称 |
4-(2-methylpropyl)-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C7H11N3O/c1-6(2)3-10-5-8-9-7(10)4-11/h4-6H,3H2,1-2H3 |
InChI 键 |
IEUQVEJZRAUYJH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C=NN=C1C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


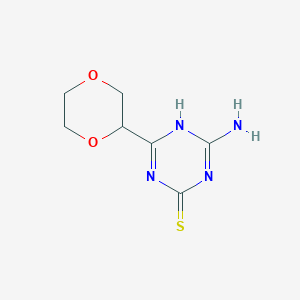
![2-[(5-Bromo-2-fluorophenyl)methyl]oxirane](/img/structure/B13197779.png)
![8-Ethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13197788.png)
![2-(1-Methylethyl)-imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13197792.png)
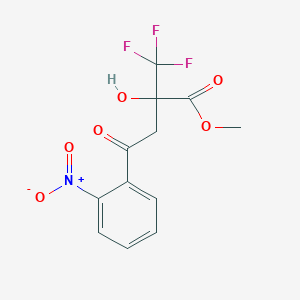
![4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B13197807.png)
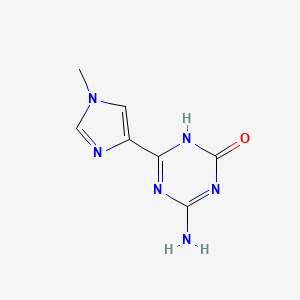
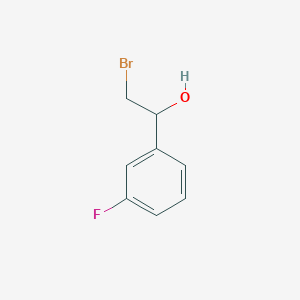
![2-{3-[4-(Aminomethyl)phenyl]phenyl}ethan-1-amine](/img/structure/B13197825.png)
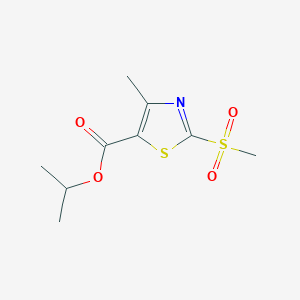
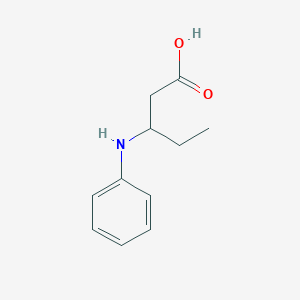
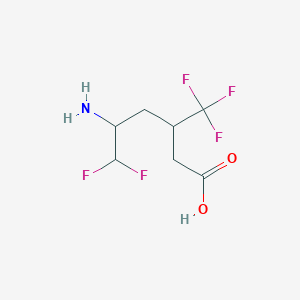
![4-Bromo-1-methyl-5-{7-oxa-2-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole](/img/structure/B13197852.png)
